
1-(Azidomethyl)-1-(trifluoromethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azidomethyl)-1-(trifluoromethyl)cyclohexane is an organic compound characterized by the presence of an azidomethyl group and a trifluoromethyl group attached to a cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azidomethyl)-1-(trifluoromethyl)cyclohexane typically involves the introduction of the azidomethyl and trifluoromethyl groups onto a cyclohexane ring. One possible route could involve the following steps:
Starting Material: Cyclohexane derivative with a suitable leaving group (e.g., bromocyclohexane).
Introduction of Trifluoromethyl Group: Reaction with a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) under appropriate conditions.
Introduction of Azidomethyl Group: Substitution reaction with sodium azide (NaN3) to introduce the azidomethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Azidomethyl)-1-(trifluoromethyl)cyclohexane can undergo various types of chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound may undergo oxidation under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4), ethanol.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the azide group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: May serve as a precursor for the development of pharmaceuticals.
Industry: Could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-1-(trifluoromethyl)cyclohexane would depend on its specific application. In general, the azide group can participate in click chemistry reactions, forming stable triazole rings. The trifluoromethyl group can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-(Azidomethyl)-1-(trifluoromethyl)benzene: Similar structure but with a benzene ring instead of cyclohexane.
1-(Azidomethyl)-1-(difluoromethyl)cyclohexane: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
1-(Azidomethyl)-1-(trifluoromethyl)cyclopentane: Similar structure but with a cyclopentane ring instead of cyclohexane.
Uniqueness
1-(Azidomethyl)-1-(trifluoromethyl)cyclohexane is unique due to the combination of the azidomethyl and trifluoromethyl groups on a cyclohexane ring, which can impart distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
1-(azidomethyl)-1-(trifluoromethyl)cyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3/c9-8(10,11)7(6-13-14-12)4-2-1-3-5-7/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFQRHYWUPRVNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN=[N+]=[N-])C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2394277.png)
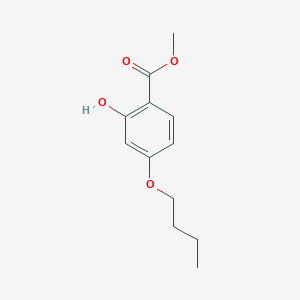

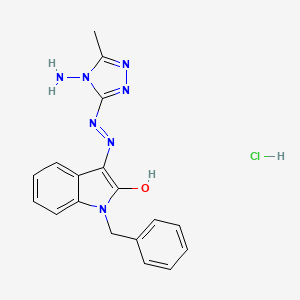
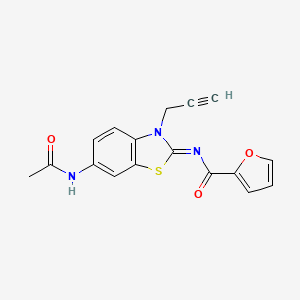
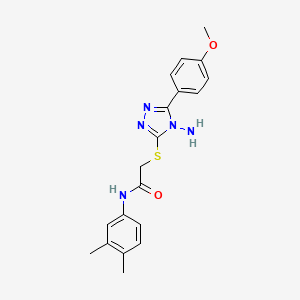
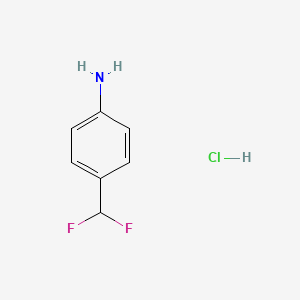
![N-[2-(FURAN-3-YL)ETHYL]-2-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2394287.png)
![5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2394290.png)
![N-(tert-butyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2394291.png)
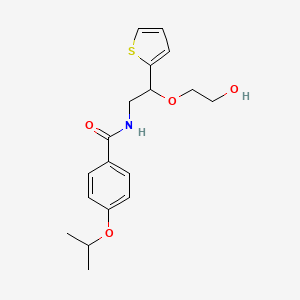
![2-[3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazol-1-yl]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2394295.png)
![N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide](/img/structure/B2394298.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-naphthamide](/img/structure/B2394300.png)
